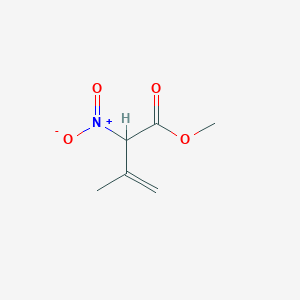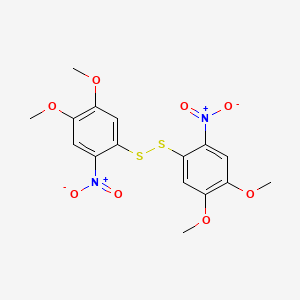
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide is an organic compound characterized by the presence of two nitrophenyl groups connected by a disulfide bond. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4,5-dimethoxy-2-nitrophenyl)disulfide typically involves the reaction of 4,5-dimethoxy-2-nitrophenol with a disulfide-forming reagent under controlled conditions. One common method involves the use of oxidizing agents to facilitate the formation of the disulfide bond between two nitrophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used to replace the methoxy groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Thiophenyl or aminophenyl derivatives.
Aplicaciones Científicas De Investigación
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and disulfide bond formation in peptides and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis(4,5-dimethoxy-2-nitrophenyl)disulfide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and peptides, leading to the formation of stable disulfide linkages. These interactions are crucial in the stabilization of protein structures and the regulation of biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-nitrophenyl)disulfide
- Bis(2-nitrophenyl)disulfide
- Bis(4-chlorophenyl)disulfide
Uniqueness
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. The methoxy groups can also participate in additional chemical reactions, providing versatility in synthetic applications.
Propiedades
Número CAS |
58249-73-3 |
|---|---|
Fórmula molecular |
C16H16N2O8S2 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
1-[(4,5-dimethoxy-2-nitrophenyl)disulfanyl]-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C16H16N2O8S2/c1-23-11-5-9(17(19)20)15(7-13(11)25-3)27-28-16-8-14(26-4)12(24-2)6-10(16)18(21)22/h5-8H,1-4H3 |
Clave InChI |
VUUKWZIHQUEPHC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)[N+](=O)[O-])SSC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


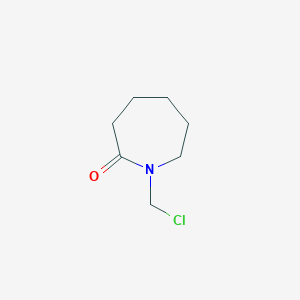

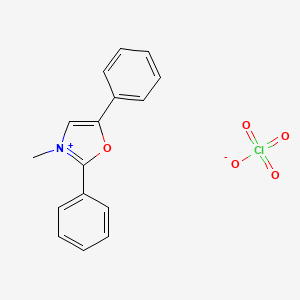
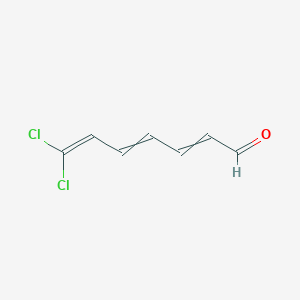
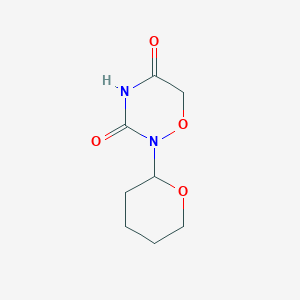
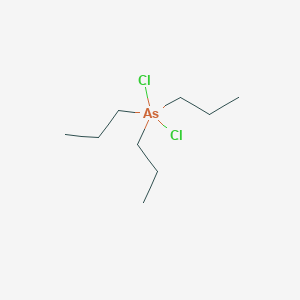
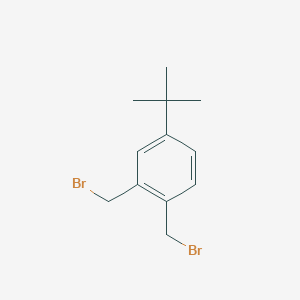
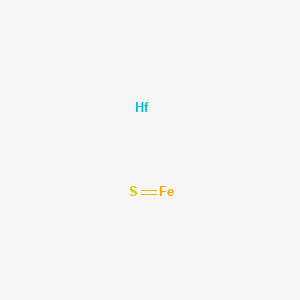
![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)


